4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid
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Overview
Description
4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid is a complex organic compound with the molecular formula C17H17NO4 and a molecular weight of 299.33 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, a pyrrolidine ring, and a carboxylic acid group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of pyrrolidine-2-carboxylic acid with 2-naphthylacetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the naphthylacetyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways in the body. For example, it may inhibit certain enzymes or receptors involved in inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid include:
4-Hydroxy-2-quinolones: Known for their antimicrobial properties.
Indole derivatives: Known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a naphthalene ring and a pyrrolidine ring, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-hydroxy-1-(2-naphthalen-2-ylacetyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-14-9-15(17(21)22)18(10-14)16(20)8-11-5-6-12-3-1-2-4-13(12)7-11/h1-7,14-15,19H,8-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOVUMVXDNXUEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)CC2=CC3=CC=CC=C3C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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